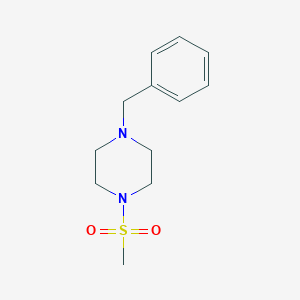

1-Benzyl-4-methanesulfonyl-piperazine

Descripción general

Descripción

1-Benzyl-4-methanesulfonyl-piperazine is a chemical compound with the CAS Number: 118546-61-5. It has a molecular weight of 254.35 . The compound is stored at a temperature of 2-8°C and appears as a pale-yellow to yellow-brown solid .

Physical And Chemical Properties Analysis

1-Benzyl-4-methanesulfonyl-piperazine has a molecular weight of 254.35 . It is a pale-yellow to yellow-brown solid at room temperature . More specific physical and chemical properties may be found in specialized chemical databases or literature.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

1-Benzyl-4-methanesulfonyl-piperazine has been synthesized and characterized, demonstrating its importance in structural chemistry and as a precursor for further chemical modifications. For instance, Naveen et al. (2007) detailed the synthesis and crystal structure of 1-benzhydryl-4-methanesulfonyl-piperazine, revealing its crystallization in the monoclinic crystal class and providing insights into its molecular geometry, which includes a chair conformation of the piperazine ring and a distorted tetrahedral geometry around the sulfur atom (Naveen et al., 2007).

Pharmacological Research

In the realm of pharmacology, 1-Benzyl-4-methanesulfonyl-piperazine derivatives have been explored for their therapeutic potentials. Research has delved into their action as ligands for melanocortin receptors, demonstrating the structural and pharmacological characterization of piperazine analogues of specific small-molecule agonists. This study highlights the importance of the piperazine structure in medicinal chemistry, showing several derivatives' active binding to melanocortin receptors, indicating their potential for therapeutic applications (Mutulis et al., 2004).

Anticancer Activity

A significant application of 1-Benzyl-4-methanesulfonyl-piperazine derivatives is in anticancer research. Kumar et al. (2007) synthesized and evaluated derivatives for their inhibitory activity against MDA-MB-231 breast cancer cell proliferation. This study suggests that certain derivatives of 1-Benzyl-4-methanesulfonyl-piperazine exhibit significant potential as chemotherapeutic agents, with particular compounds showing notable efficacy in inhibiting cancer cell growth (Kumar et al., 2007).

Antimicrobial and Antioxidant Activities

Research into the antimicrobial and antioxidant activities of 1-Benzyl-4-methanesulfonyl-piperazine derivatives has also been conducted. Mallesha and Mohana (2011) synthesized novel derivatives and evaluated them for antibacterial, antifungal, and antioxidant activities. Their findings indicate that certain derivatives exhibit significant antimicrobial activity against pathogenic bacterial and fungal strains, as well as moderate antioxidant activity, showcasing the compound's versatility in developing new therapeutic agents (Mallesha & Mohana, 2011).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

1-benzyl-4-methylsulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c1-17(15,16)14-9-7-13(8-10-14)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKKQEWFEZNDPLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354704 | |

| Record name | 1-Benzyl-4-methanesulfonyl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-methanesulfonyl-piperazine | |

CAS RN |

118546-61-5 | |

| Record name | 1-Benzyl-4-methanesulfonyl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

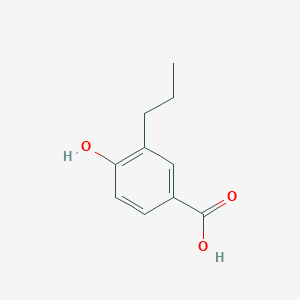

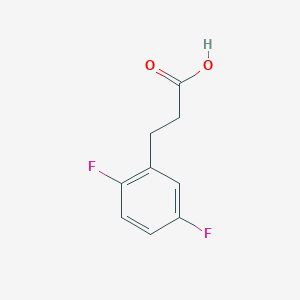

Synthesis routes and methods I

Procedure details

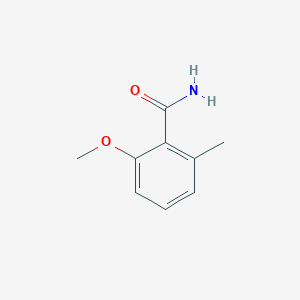

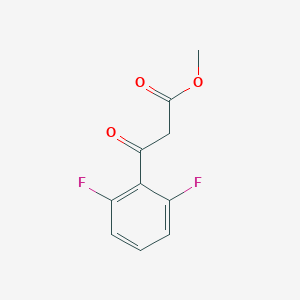

Synthesis routes and methods II

Procedure details

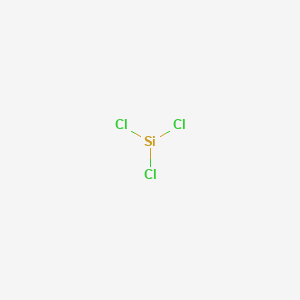

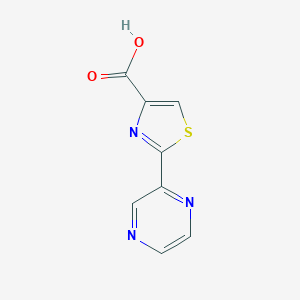

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B189836.png)

![6-Hydroxy-1,1-dioxo-1l6-[1,4]thiazepane-4-carboxylic acid tert-butyl ester](/img/structure/B189840.png)

![[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-Methoxy-5-oxopentan-2-yl]-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B189852.png)